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Compound of Interest

Compound Name: CAY10731

Cat. No.: B3026160 Get Quote

Introduction
CAY10731 is a fluorescent probe designed for the selective detection of hydrogen sulfide

(H₂S), a critical gaseous signaling molecule involved in various physiological and pathological

processes. Upon reaction with H₂S, CAY10731 releases fluorescein (FITC), which can be

visualized using fluorescence microscopy. These application notes provide a detailed protocol

for the use of CAY10731 to detect H₂S in tissue slices. The probe exhibits excitation and

emission maxima of 485/535 nm, respectively, and is highly selective for H₂S over other

reactive sulfur and oxygen species.[1] This protocol is intended for researchers, scientists, and

drug development professionals.

Data Presentation
For reproducible results, it is crucial to systematically record all experimental parameters. The

following table provides recommended starting concentrations and conditions, which should be

optimized for specific tissues and experimental setups.
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Parameter Recommended Value Notes

CAY10731 Stock Solution 1-10 mM in DMSO or DMF
Store at -20°C, protected from

light.

Working Concentration 1-10 µM

Dilute the stock solution in a

suitable buffer (e.g., PBS or

ACSF) just before use.

Tissue Slice Thickness 10-300 µm

Thinner sections may be

required for fixed tissue, while

thicker sections are often used

for live imaging.

Incubation Time 30-60 minutes

This should be optimized.

Shorter times may be sufficient

for live, metabolically active

tissue.

Incubation Temperature Room temperature or 37°C

For live tissue imaging,

maintaining physiological

temperature is recommended.

Fluorescence Excitation ~485 nm

Fluorescence Emission ~535 nm

Signaling Pathway
Hydrogen sulfide is endogenously produced by three key enzymes: cystathionine β-synthase

(CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST). Once

produced, H₂S exerts its biological effects through various mechanisms, including the post-

translational modification of proteins (S-persulfidation), interaction with metalloproteins, and

antioxidant effects. The following diagram illustrates the biosynthesis and primary signaling

mechanisms of H₂S.
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Caption: Simplified diagram of hydrogen sulfide (H₂S) biosynthesis and its major cellular

effects.

Experimental Workflow
The overall workflow for CAY10731 staining in tissue slices involves tissue preparation,

incubation with the fluorescent probe, and subsequent imaging. The following diagram outlines

the key steps.
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Caption: Experimental workflow for H₂S detection in tissue slices using CAY10731.

Experimental Protocols
This protocol is a general guideline and may require optimization for different tissue types and

experimental conditions.
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I. Reagent Preparation
CAY10731 Stock Solution (10 mM):

Dissolve the appropriate amount of CAY10731 in high-quality, anhydrous DMSO or DMF.

For example, to make 100 µL of a 10 mM stock solution, dissolve approximately 0.5 mg of

CAY10731 (MW: ~497 g/mol ) in 100 µL of DMSO.

Vortex briefly to ensure complete dissolution.

Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

CAY10731 Working Solution (10 µM):

Just before use, dilute the 10 mM stock solution 1:1000 in a suitable buffer.

For live tissue imaging, use an appropriate artificial cerebrospinal fluid (ACSF) or culture

medium.

For fixed tissue, use phosphate-buffered saline (PBS).

Ensure the final concentration of the organic solvent is minimal (e.g., ≤ 0.1%) to avoid

artifacts.

II. Tissue Slice Preparation
The choice of tissue preparation method depends on the experimental goals. Live tissue

imaging is suitable for detecting dynamic changes in H₂S levels, while fixed tissue can be used

for anatomical localization.

A. Live Tissue Slices (e.g., Acute Hippocampal Slices)

This method is based on standard protocols for preparing acute brain slices.

Anesthetize the animal according to approved institutional guidelines.

Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) ACSF.

Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.
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Section the brain into the desired thickness (e.g., 200-300 µm) using a vibratome.

Transfer the slices to a recovery chamber containing oxygenated ACSF at 32-34°C for at

least 1 hour before staining.

B. Fixed Tissue Slices

Anesthetize the animal and perfuse with PBS followed by 4% paraformaldehyde (PFA) in

PBS.

Dissect the tissue of interest and post-fix in 4% PFA for 4-24 hours at 4°C.

Cryoprotect the tissue by incubating in a sucrose solution (e.g., 30% in PBS) until it sinks.

Embed the tissue in an appropriate medium (e.g., OCT) and freeze.

Section the frozen tissue using a cryostat at the desired thickness (e.g., 10-30 µm) and

mount on slides.

Wash the sections with PBS to remove the embedding medium.

III. CAY10731 Staining Procedure
Incubation:

For live tissue slices, transfer them to a small incubation chamber containing the

CAY10731 working solution.

For fixed tissue sections on slides, cover the tissue with the CAY10731 working solution.

Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

Washing (Optional):

After incubation, you may wash the tissue slices with the appropriate buffer (ACSF for live

tissue, PBS for fixed tissue) to remove excess probe and reduce background

fluorescence. Two to three short washes of 5 minutes each are typically sufficient.
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IV. Fluorescence Imaging
Mount the tissue slices for imaging. For live slices, use a perfusion chamber on the

microscope stage. For fixed sections, coverslip with an appropriate mounting medium.

Visualize the fluorescence using a fluorescence microscope equipped with a filter set

suitable for FITC (Excitation: ~485 nm, Emission: ~535 nm).

Acquire images using a sensitive camera. It is important to use consistent imaging

parameters (e.g., exposure time, gain) across all samples for accurate comparison.

V. Controls
To ensure the specificity of the staining, it is recommended to include the following controls:

Negative Control: Incubate a tissue slice with the vehicle (buffer with the same concentration

of DMSO or DMF as the working solution) but without CAY10731 to assess background

autofluorescence.

Positive Control (Optional): Pre-incubate a tissue slice with a known H₂S donor (e.g., NaHS)

to confirm that the probe can detect an increase in H₂S levels.

Inhibition Control (Optional): Pre-treat a tissue slice with an inhibitor of H₂S-producing

enzymes (e.g., aminooxyacetic acid for CBS) to see if this reduces the fluorescence signal.

By following this detailed protocol, researchers can effectively utilize CAY10731 to visualize

and quantify hydrogen sulfide in a variety of tissue preparations. Remember that optimization

of the key parameters is essential for achieving the best results in your specific experimental

system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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